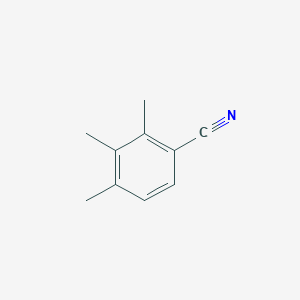
2,3,4-Trimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzonitrile typically involves the alkylation of benzonitrile with methylating agents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemical reagents and catalysts to ensure environmentally friendly processes. For instance, the use of dimethyl carbonate and ionic liquids as catalysts can enhance the yield and reduce the environmental impact of the synthesis .
化学反应分析
Types of Reactions: 2,3,4-Trimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives of this compound
科学研究应用
2,3,4-Trimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a probe in spectroscopic studies.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3,4-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .
Similar Compounds:
2,4,6-Trimethylbenzonitrile: Another derivative with methyl groups at different positions.
2,4,6-Trimethylbenzonitrile N-oxide: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups can significantly affect the compound’s properties compared to other isomers .
属性
| 77417-06-2 | |
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC 名称 |
2,3,4-trimethylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,1-3H3 |
InChI 键 |
TXTISNNAUQWGPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





